molecular formula C13H16BrNO2 B1464133 1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one CAS No. 1458491-13-8

1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one

Cat. No.: B1464133
CAS No.: 1458491-13-8
M. Wt: 298.18 g/mol
InChI Key: GBKVOGBVXQGVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure, featuring a brominated aryl group and a hydroxypiperidine moiety, suggests potential as a key intermediate or scaffold for developing novel therapeutic agents. Researchers can leverage this compound to synthesize and explore new classes of molecules targeting various disease pathways. In the field of oncology research, this compound may serve as a precursor for the development of Heat Shock Protein 90 (Hsp90) C-terminal domain inhibitors . Hsp90 is a molecular chaperone that stabilizes numerous oncogenic proteins, and its inhibition offers a promising strategy for targeting multiple cancer pathways simultaneously, particularly in treatment-resistant cancers like triple-negative breast cancer (TNBC) . The hydroxypiperidine subunit is a critical structural feature found in certain Hsp90 inhibitors, which are noted for inducing the degradation of oncogenic client proteins without triggering a pro-survival heat shock response, a limitation associated with conventional Hsp90 N-terminal inhibitors . Furthermore, the structural motifs present in this compound are relevant for neuroscience research, particularly in the study of cognitive dysfunction and neuropsychiatric disorders associated with dementia . Piperidine and hydroxypiperidine derivatives are common pharmacophores in psychotropic drugs, including antipsychotics, antidepressants, and anxiolytics, which are used to manage behavioral symptoms in patients with dementia . Research into such compounds often focuses on their interaction with various enzyme systems, including cytochrome P450 isoforms, which are crucial for understanding drug metabolism and minimizing adverse drug reactions in complex polypharmacy scenarios . This compound is intended for research purposes only by trained professionals.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-5-3-10(4-6-11)13(17)9-15-7-1-2-12(16)8-15/h3-6,12,16H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKVOGBVXQGVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via two key stages:

This approach is consistent with methods used for related compounds such as 2-(4-fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one, where the halogenated phenyl ethanone intermediate is reacted with a piperidine derivative to form the final product.

Preparation of the 4-Bromophenyl Ethanone Intermediate

The first step involves synthesizing the 1-(4-bromophenyl)ethan-1-one intermediate, which can be prepared by:

  • Friedel-Crafts Acylation: Reacting 4-bromobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the ethanone group at the para position.
  • Alternative routes include oxidation of 4-bromoacetophenone precursors or via bromination of phenyl ethanone derivatives.

This intermediate serves as the electrophilic component for subsequent nucleophilic substitution.

Introduction of the 3-Hydroxypiperidin-1-yl Group

The piperidine ring bearing the hydroxyl substituent at the 3-position is introduced typically by:

  • Nucleophilic substitution reaction: The ethanone intermediate is reacted with 3-hydroxypiperidine under controlled conditions, often in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (CH2Cl2).
  • Ring formation methods: In some synthetic routes, the piperidine ring is constructed via cyclization reactions involving appropriate amino alcohol precursors.

Reaction conditions such as temperature, solvent, and catalysts are optimized to favor substitution at the ethanone carbonyl carbon or adjacent positions to yield the desired 1-(4-bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one.

Representative Reaction Conditions and Purification

Step Reagents & Conditions Notes
Friedel-Crafts Acylation 4-Bromobenzene + Acetyl chloride + AlCl3, 0-5 °C Anhydrous conditions, inert atmosphere
Nucleophilic Substitution 1-(4-Bromophenyl)ethan-1-one + 3-hydroxypiperidine, DMF, RT to reflux Controlled stoichiometry, inert atmosphere
Purification Recrystallization or silica gel chromatography Removal of unreacted starting materials

Analytical and Characterization Techniques

To confirm the structure and purity of the synthesized compound, the following techniques are employed:

These methods are standard for compounds of this class and have been reported in related synthetic studies.

Comparative Notes on Similar Compounds

The preparation of 2-(4-fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one has been documented with similar synthetic routes, involving:

  • Formation of the halogenated phenyl ethanone intermediate.
  • Reaction with 3-hydroxypiperidine to form the piperidine ring-substituted ethanone.
  • Optimization of catalysts and reaction conditions to improve yield and purity.

The presence of bromine instead of fluorine in the phenyl ring affects reactivity, often requiring adjustments in reaction temperature and time due to bromine's larger atomic size and different electronic effects.

Summary Table: Preparation Overview

Preparation Stage Key Reagents/Conditions Expected Outcome
4-Bromophenyl ethanone synthesis 4-Bromobenzene, Acetyl chloride, AlCl3, 0-5 °C 1-(4-Bromophenyl)ethan-1-one intermediate
Piperidine ring introduction 3-Hydroxypiperidine, DMF, reflux This compound
Purification Silica gel chromatography, recrystallization Pure target compound
Characterization NMR, MS, TLC, melting point Structural confirmation

Research Findings and Industrial Considerations

  • Yields: Typical yields for similar compounds range from 60% to 85%, depending on reaction optimization.
  • Purity: High purity is achievable via chromatographic techniques.
  • Industrial Scale-Up: Requires optimization of catalyst loading, solvent recycling, and temperature control to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom may result in the formation of a new functionalized aromatic compound.

Scientific Research Applications

1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the hydroxypiperidinyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Piperidine-Substituted Analogs

Compounds with piperidine-based substituents on the ethanone core are critical for understanding steric and electronic effects:

Compound Substituent on Piperidine Yield 13C NMR (Carbonyl, ppm) HRMS [M+H]+ (Found) Key Features Reference
Target Compound 3-Hydroxy N/A N/A N/A Hydrogen-bond donor, polar N/A
(4-Bromophenyl)(3-methylpiperidinyl)methanone 3-Methyl N/A N/A N/A Increased lipophilicity
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone 4-Methyl 6% 203.8 279.0343 Steric hindrance from methyl

Key Observations :

  • Low yields (e.g., 6% for cyclohexene derivatives) highlight synthetic challenges in introducing bulky or reactive substituents .

Heterocyclic-Substituted Ethanones

Substitution with heterocycles (e.g., imidazoles, thiophenes) modulates electronic properties and bioactivity:

Compound (Example) Heterocycle Yield HRMS [M+H]+ (Calculated/Found) Bioactivity Reference
1-(4-Bromophenyl)-2-(2-(thiazol-2-yl)-benzimidazotriazol-4-yl)ethan-1-one (22c) Thiazole-benzimidazotriazole 77% 432.0454/432.0468 Not specified
(E)-2-(1-Bromoindol-3-yl)-1-(4-chlorophenyl)ethan-1-one (3g) Indole N/A 437.0051/437.0052 Not specified
1-(4-Bromophenyl)-2-(5-(p-tolyl)thiophen-2-yl)ethan-1-one (25) Thiophene N/A N/A Not specified

Key Observations :

  • Thiazole and benzimidazotriazole derivatives exhibit high synthetic yields (e.g., 77% for 22c), suggesting efficient coupling methodologies .
  • Electron-withdrawing groups (e.g., bromo, nitro) on heterocycles may enhance stability or alter reactivity .

Hydrazide and Imidazole Derivatives

Compound Functional Group Yield Key Synthetic Step Application Reference
(E)-N’-[1-(4-Bromophenyl)ethylidene]isonicotinohydrazide (78) Hydrazide N/A Ni-catalyzed condensation Antibacterial (MIC = 7.1 µM)
1-(4-Bromophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one Nitroimidazole 95% K2CO3-mediated alkylation Not specified

Key Observations :

  • Hydrazide derivatives (e.g., 78) show promising antibacterial activity, comparable to kanamycin B .
  • High yields (e.g., 95% for nitroimidazole derivatives) underscore the efficiency of base-mediated alkylation strategies .

Substituent Effects on Physicochemical Properties

  • Lipophilicity : Methyl or aryl substituents (e.g., p-tolyl in 25) increase logP values, impacting membrane permeability .
  • Synthetic Accessibility : Yields vary significantly (6–95%), influenced by substituent reactivity and coupling methods .

Biological Activity

Overview

1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one is an organic compound characterized by the presence of a bromophenyl group and a hydroxypiperidinyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions.

  • Chemical Formula : C13H16BrNO
  • Molecular Weight : 298.18 g/mol
  • CAS Number : 1458491-13-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromophenyl group enhances hydrophobic interactions, while the hydroxypiperidinyl group can form hydrogen bonds, facilitating binding to target sites.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

Table 1: Enzyme Inhibition Potencies

CompoundTarget EnzymeIC50 (nM)Ki (nM)
This compoundAChETBDTBD
Reference Drug (TAC)AChE40.7637.45 ± 3.12
Compound 2AChE22.13 ± 1.96TBD
Compound 4AChE23.71 ± 2.95TBD

Note: TBD = To Be Determined

Case Studies

Recent studies have highlighted the efficacy of compounds similar to this compound in inhibiting AChE, with some derivatives showing IC50 values in the nanomolar range . For instance, compounds with similar structural features demonstrated significant inhibition of AChE, suggesting that the presence of both bromine and hydroxypiperidine moieties contributes to enhanced activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in the substituents on the phenyl ring or modifications to the piperidine structure can significantly influence biological activity. For example, replacing bromine with other halogens or functional groups alters binding affinity and enzyme inhibition potency.

Table 2: Comparison with Similar Compounds

Compound NameSubstituent TypeBiological Activity
1-(4-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-oneChlorineModerate AChE inhibition
1-(4-Fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-oneFluorineLow AChE inhibition
1-(4-Methylphenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-oneMethylHigh AChE inhibition

Research Findings

Research indicates that compounds featuring a hydroxypiperidine group exhibit promising pharmacological properties, particularly in targeting central nervous system disorders. The presence of halogen atoms like bromine appears to enhance these properties by improving lipophilicity and receptor binding capabilities .

Q & A

Q. What are the critical structural features of 1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one, and how do they influence reactivity?

The compound consists of a 4-bromophenyl ketone moiety linked to a 3-hydroxypiperidine ring via an ethylene bridge. Key features:

  • Electrophilic aromatic substitution : The bromine atom on the phenyl ring directs further substitution reactions (e.g., meta/para positions) .
  • Hydroxypiperidine : The hydroxyl group at the 3-position enhances hydrogen-bonding potential, affecting solubility and intermolecular interactions .
  • Ketone functionality : Reactive toward nucleophiles (e.g., Grignard reagents) or reductants (e.g., NaBH4 for alcohol synthesis) .

Methodological Insight : Use NMR (¹H/¹³C) and X-ray crystallography to confirm stereochemistry and hydrogen-bonding networks. For example, crystallographic data from analogous compounds (e.g., piperidine derivatives) show intramolecular H-bonding between hydroxyl and ketone groups, stabilizing conformers .

Q. What synthetic strategies are recommended for preparing this compound?

A multi-step approach is typically employed:

Friedel-Crafts acylation : Introduce the 4-bromophenyl group using acetyl chloride and AlCl₃ .

Piperidine functionalization : Install the 3-hydroxyl group via oxidation (e.g., mCPBA) or reduction (e.g., NaBH₄) of a pre-functionalized piperidine precursor .

Coupling : Link the aromatic ketone to the hydroxypiperidine via alkylation or Mitsunobu reactions .

Data Contradiction Note : Some protocols report low yields (<30%) in the coupling step due to steric hindrance from the bromophenyl group. Alternative methods using phase-transfer catalysts (e.g., TBAB) improve efficiency .

Advanced Research Questions

Q. How does the hydroxypiperidine moiety influence biological activity in medicinal chemistry studies?

Piperidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The 3-hydroxyl group:

  • Enhances binding affinity : Forms H-bonds with target receptors (e.g., sigma-1 or opioid receptors) .
  • Modulates metabolic stability : Hydroxylation can reduce cytochrome P450-mediated degradation, extending half-life .

Experimental Design : Compare the target compound with its dehydroxylated analog in receptor-binding assays (e.g., radioligand displacement) and metabolic stability tests (e.g., liver microsome assays) .

Q. How can spectroscopic data resolve contradictions in characterizing this compound?

Discrepancies in NMR or IR spectra often arise from tautomerism or conformational flexibility. For example:

  • Ketone-enol tautomerism : The α-proton to the ketone may exhibit splitting in ¹H NMR if enol forms are present. Use D₂O exchange or variable-temperature NMR to confirm .
  • Hydroxyl group interactions : IR stretching frequencies (O-H) shift from ~3600 cm⁻¹ (free OH) to 3200 cm⁻¹ (H-bonded) depending on solvent polarity .

Case Study : A related bromophenyl ketone showed conflicting melting points (120–125°C vs. 130–132°C) due to polymorphism. DSC and PXRD resolved this by identifying two crystalline forms .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • MD simulations : Model solvation effects (e.g., in DMSO) to predict aggregation behavior or solubility .

Validation : Compare computed NMR chemical shifts with experimental data (RMSD < 0.5 ppm validates accuracy) .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

  • Optimize purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .
  • Control stereochemistry : Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) to avoid racemization at the hydroxypiperidine center .

Safety Note : Bromophenyl intermediates may be mutagenic. Follow OSHA guidelines for handling aryl halides (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.